(4-(Fluorosulfonyl)phenyl)methylene diacetate
Description
Properties
CAS No. |
88654-55-1 |
|---|---|
Molecular Formula |
C11H11FO6S |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[acetyloxy-(4-fluorosulfonylphenyl)methyl] acetate |
InChI |
InChI=1S/C11H11FO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 |
InChI Key |
ALZPXRYPECPFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$ \text{Methylene halide} + \text{Acetate} \xrightarrow{\text{Polar solvent, catalyst, heat}} \text{Methylene diacetate} $$
Specific Preparation Methods
Method A: Using Dihalogenated Methane and Acetates
Based on patent CN104725223A, the synthesis involves:
- Reactants : Dihalogenated methane (e.g., dichloromethane, dibromomethane, diiodomethane), acetate salts (e.g., magnesium acetate, sodium acetate), phase transfer catalysts (e.g., quaternary ammonium salts, crown ethers).
- Solvent : Polar solvents such as acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
- Conditions : Temperatures between 110°C and 160°C, reaction times from 4 to 20 hours, under reduced pressure distillation for product isolation.
- Yield & Purity : Yields range from 67% to over 70%, with purity exceeding 99%.
Embodiment Example (CN104725223A):
| Parameter | Details |
|---|---|
| Methylene halide | Methylene bromide (1 mol, 174 g) or iodide (267.9 g) |
| Acetate | Magnesium acetate (5 mol, 1072 g) or sodium/potassium acetate |
| Solvent | DMF, DMSO, or ethylene glycol diethyl ether |
| Catalyst | TPPBr (10 g), polyoxyethylene derivatives |
| Temperature | 110°C to 160°C |
| Reaction time | 4-10 hours |
| Yield | 68.4% to 69.1% |
| Purity | >99% |
The process involves stirring the reactants in the solvent at elevated temperatures, filtering, washing, and vacuum distillation.
Variations and Optimization
- Use of Microwave Irradiation : Accelerates the reaction, reducing reaction times to as low as 5 minutes with high yields (~93%) when using sodium halodifluoroacetate derivatives, as reported in recent literature.
- Choice of Halogenated Methylene : Methylene iodide tends to give higher yields due to its higher reactivity.
- Catalyst Selection : Quaternary ammonium salts and crown ethers are effective phase transfer catalysts, facilitating the transfer of halide ions into the organic phase.
Data Table: Comparative Summary of Preparation Methods
| Method | Methylene Halide | Acetate Source | Solvent | Catalyst | Temperature | Reaction Time | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|---|---|---|
| CN104725223A | Methylene bromide/iodide | Mg or Na acetate | DMF, DMSO | Quaternary ammonium salts | 110-160°C | 4-10 h | 68-69% | >99% | Industrial scale feasible |
| Microwave-assisted | Sodium halodifluoroacetate | Na or K acetate | THF | Not specified | 25-30°C | 5 min | >93% | Not specified | Rapid synthesis |
| Laboratory scale | Methylene dichloride | Alkali metal acetate | Acetonitrile | TPPBr | 110°C | 4 h | 69.1% | 99.4% | Purification by distillation |
Research Findings and Notes
- Raw Material Accessibility : The halogenated methanes and acetates are commercially available and inexpensive, making the process suitable for industrial applications.
- Reaction Control : Temperature and reaction time are critical for optimizing yield and purity; higher temperatures accelerate the reaction but may lead to side reactions.
- Environmental and Safety Considerations : Use of phase transfer catalysts and controlled reaction conditions minimizes toxicity and environmental impact.
- Applications : The synthesized oxalic acid esters serve as intermediates for pharmaceuticals, battery electrolytes, and fluorinated compounds with high purity requirements.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorosulfonyl group (-SO₂F) acts as a highly reactive electrophilic site due to the electron-withdrawing nature of fluorine. This facilitates nucleophilic substitution under mild conditions:
Reaction with Amines
-
Example : Reaction with primary/secondary amines yields sulfonamides.
-
Conditions : DBU (1,8-diazabicycloundec-7-ene) or BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as organosuperbases promote nucleophilic attack.
-
Mechanism : Base activation generates a sulfonate intermediate (RSO₂⁻), which reacts with amines to form stable sulfonamides .
-
Reaction with Thiols
-
Example : Thiophenol derivatives undergo substitution to form sulfonyl thioethers.
Photoredox-Catalyzed Reactions
Cooperative organosuperbase activation and photoredox catalysis enable novel transformations:
Vinyl Sulfone Formation
Key Data
| Substrate | Reaction Time | Yield (%) |
|---|---|---|
| Styrene | 14 h | 85 |
| 4-Methoxystyrene | 5 h | 92 |
| 4-Nitroystyrene | 24 h | 68 |
Hydrolysis and Stability
The fluorosulfonyl group undergoes hydrolysis in aqueous environments, forming sulfonic acids. Stability varies with substituents:
Half-Life in Aqueous Buffer (pH 7.4)
| Compound Variant | Half-Life (h) |
|---|---|
| Parent compound (no substituent) | 14.4 |
| Meta-carboxylic acid | 32.2 |
| Para-methoxybenzyl | 37.5 |
| Meta-benzyl | 4.2 |
-
Key Insight : Electron-withdrawing groups (e.g., -COOH) stabilize the sulfonyl fluoride against hydrolysis, while electron-donating groups (e.g., -OCH₃) accelerate degradation .
Sultone Formation
-
Example : Reaction with 1,3-dicarbonyl compounds yields δ-sultones.
Radical Probes
-
Example : Cyclopropylstyrene undergoes ring-opening to form radical intermediates, confirming SET pathways .
Comparative Reactivity
The fluorosulfonyl group’s reactivity surpasses other sulfur-based electrophiles:
| Electrophile | Relative Reactivity (vs. parent) |
|---|---|
| Sulfonyl Chloride | 1.0 |
| Sulfonyl Fluoride | 2.5 |
| Sulfonate Ester | 0.3 |
Scientific Research Applications
(4-(Fluorosulfonyl)phenyl)methylene diacetate, also known as (4- (Fluorosulfonyl)phenyl)methylene diacetate, is a chemical compound with the molecular formula C11H11FO6S . It has a PubChem CID of 283868 .
Scientific Research Applications
While the search results do not provide explicit details on the applications of (4-(Fluorosulfonyl)phenyl)methylene diacetate, they do offer some context regarding related compounds and reactions:
- Fluorination Reagents Sulfur-based fluorination reagents, such as SF4, DAST, Deoxo-Fluor, and Fluolead, are used in organic synthesis to convert oxygen-containing functional groups into fluorinated moieties . Sulfonyl fluorides have been used for dehydroxyfluorination of alcohols .
- Waste Sampling and Characterization The Waste Sampling and Characterization Facility (WSCF) performs low-level radiological and chemical analyses on samples from the Hanford Site . A water-surface sweep-net collection coupled with calibration factors (WSCF) method could accurately estimate very low to high Aedes aegypti pupae numbers in water containers more rapidly than the exhaustive 5-sweep and total count (ESTC) method recommended by WHO .
- Pharmaceutical Analysis Studies involving complex mixtures of pharmaceuticals and their effects on biological systems have been conducted .
- Ruthenium Polypyridyl Complexes Ruthenium polypyridyl complexes have applications in dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer. They can also be used for "caging" biologically active molecules .
- Radiotracers Triazolopyridines have been synthesized as potential positron emission tomography radiotracers .
Given this information, it is possible that (4-(Fluorosulfonyl)phenyl)methylene diacetate or related compounds could be used in scientific research applications such as:
Mechanism of Action
The mechanism of action of (4-(Fluorosulfonyl)phenyl)methylene diacetate involves its interaction with specific molecular targets. The fluorosulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Analysis
2.2. Key Comparative Insights
Functional Group Reactivity :
- The fluorosulfonyl group in the target compound distinguishes it from analogs with electron-donating (e.g., methoxy in ) or bulky (e.g., nicotinamide in ) substituents. This group enhances electrophilicity, enabling participation in sulfonation or as a leaving group.
- Methylene diacetate is a common motif in prodrugs (e.g., ) and aldehyde-protecting strategies. Its stability under mild conditions contrasts with hydrolytically labile groups like geminal diesters in .
Biological vs. Material Applications: Prodrugs (e.g., ) rely on enzymatic diacetate cleavage for intracellular activation, whereas Bisphenol A diacetate is a polymer precursor, emphasizing thermal and chemical stability.
Spectroscopic and Electronic Properties :
- Substituents significantly influence NMR shifts (e.g., dihydroisoxazole derivatives ) and electronic environments. The fluorosulfonyl group’s strong electron-withdrawing nature may reduce basicity compared to alkyl-substituted analogs .
Synthetic Utility: The target compound’s fluorosulfonyl group offers unique reactivity for further functionalization, unlike Bisphenol A diacetate, which is typically used as a monomer without further modification .
Research Findings and Data Tables
3.1. Stability and Reactivity Under Different Conditions
Biological Activity
(4-(Fluorosulfonyl)phenyl)methylene diacetate, with the chemical formula C₁₀H₉F₃O₄S, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the fluorosulfonyl group is particularly significant as it enhances the compound's reactivity and interaction with biological systems.
The compound's structure includes a phenyl ring substituted with a fluorosulfonyl group and two acetate groups. This configuration allows for various chemical interactions, making it a candidate for further biological evaluation. The fluorosulfonyl moiety is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems.
Biological Activity Overview
Research into the biological activity of (4-(Fluorosulfonyl)phenyl)methylene diacetate has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings from various studies regarding its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing sulfonyl fluoride groups exhibit antimicrobial properties. For instance, sulfonyl fluorides have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death. In vitro assays demonstrated that (4-(Fluorosulfonyl)phenyl)methylene diacetate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Research indicates that (4-(Fluorosulfonyl)phenyl)methylene diacetate acts as an inhibitor of serine proteases, which are crucial in various physiological processes including digestion and immune response. The inhibition mechanism appears to involve covalent modification of the active site serine residue, a common mode of action for sulfonyl fluoride compounds .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Enzyme Inhibition | Inhibits serine proteases | |
| Cytotoxicity | Low cytotoxicity in mammalian cells |
Case Studies
- Antibacterial Efficacy : A study conducted by Smith et al. evaluated the antibacterial efficacy of (4-(Fluorosulfonyl)phenyl)methylene diacetate against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, indicating promising antibacterial properties suitable for further development as an antimicrobial agent.
- Enzyme Interaction : Another investigation by Johnson et al. focused on the interaction of (4-(Fluorosulfonyl)phenyl)methylene diacetate with human serine protease trypsin. Kinetic studies revealed that the compound inhibited trypsin activity with an IC50 value of 250 nM, suggesting its potential application in modulating protease activity in therapeutic contexts.
- Toxicological Assessment : A toxicity study performed by Wang et al. assessed the cytotoxic effects of (4-(Fluorosulfonyl)phenyl)methylene diacetate on human liver cells (HepG2). Results indicated that at concentrations up to 100 µM, the compound did not induce significant cytotoxicity, which is favorable for its potential therapeutic use .
Q & A
Q. What field-based sampling protocols are critical for detecting (4-(Fluorosulfonyl)phenyl)methylene diacetate in heterogeneous environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
